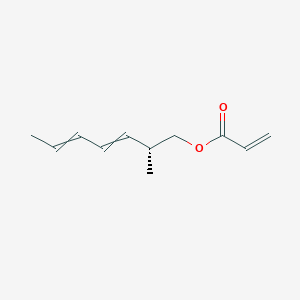
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a hepta-3,5-diene backbone with a methyl group at the second position and a prop-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate typically involves the esterification of (2R)-2-Methylhepta-3,5-dien-1-ol with prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the diene system to single bonds, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the active (2R)-2-Methylhepta-3,5-dien-1-ol, which can then interact with enzymes or receptors in biological systems. The diene system may also participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Methylhepta-3,5-dien-1-yl acetate
- (2R)-2-Methylhepta-3,5-dien-1-yl butyrate
- (2R)-2-Methylhepta-3,5-dien-1-yl hexanoate
Uniqueness
Compared to its analogs, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is unique due to the presence of the prop-2-enoate ester group. This functional group imparts distinct reactivity and properties to the compound, making it suitable for specific applications that its analogs may not be able to fulfill.
Properties
CAS No. |
827324-99-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[(2R)-2-methylhepta-3,5-dienyl] prop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h4-8,10H,2,9H2,1,3H3/t10-/m1/s1 |
InChI Key |
VEMRRIJINJXKTK-SNVBAGLBSA-N |
Isomeric SMILES |
CC=CC=C[C@@H](C)COC(=O)C=C |
Canonical SMILES |
CC=CC=CC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















